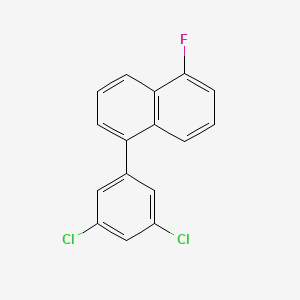
1-(3,5-Dichlorophenyl)-5-fluoronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dichlorophenyl)-5-fluoronaphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with a 3,5-dichlorophenyl group and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichlorophenyl)-5-fluoronaphthalene typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of naphthalene with 3,5-dichlorobenzoyl chloride, followed by fluorination. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 1-(3,5-Dichlorophenyl)-5-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens (e.g., bromine, iodine) and Lewis acids (e.g., aluminum chloride) under anhydrous conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized naphthalene compounds .
科学的研究の応用
1-(3,5-Dichlorophenyl)-5-fluoronaphthalene has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is investigated for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of 1-(3,5-Dichlorophenyl)-5-fluoronaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
類似化合物との比較
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound shares the 3,5-dichlorophenyl group and naphthalene ring but differs in the presence of a thiazole moiety.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another similar compound with a 3,5-dichlorophenyl group but with a benzamide structure.
Uniqueness: 1-(3,5-Dichlorophenyl)-5-fluoronaphthalene is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and interaction with specific molecular targets, making it a valuable compound for various applications .
特性
分子式 |
C16H9Cl2F |
|---|---|
分子量 |
291.1 g/mol |
IUPAC名 |
1-(3,5-dichlorophenyl)-5-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-11-7-10(8-12(18)9-11)13-3-1-5-15-14(13)4-2-6-16(15)19/h1-9H |
InChIキー |
NDVBKGCWCHWJND-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)C3=CC(=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15063667.png)
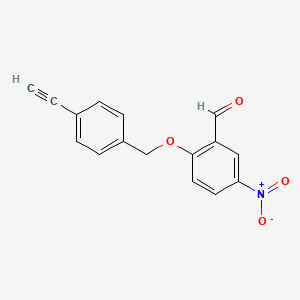
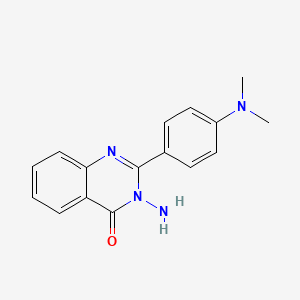
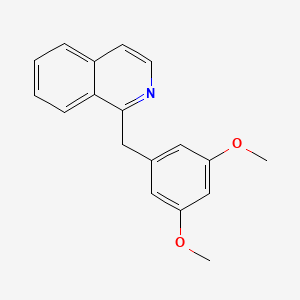
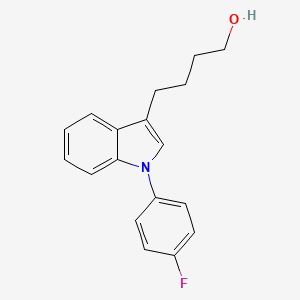
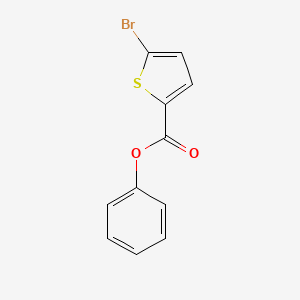
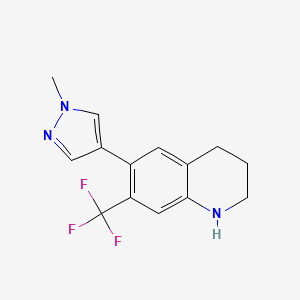
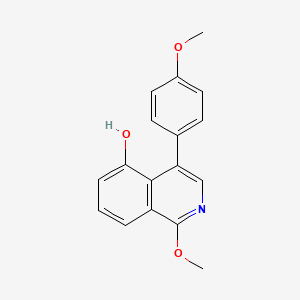
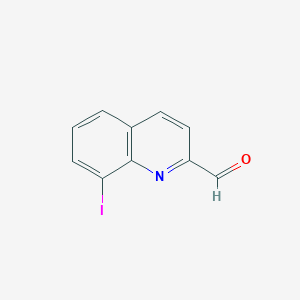

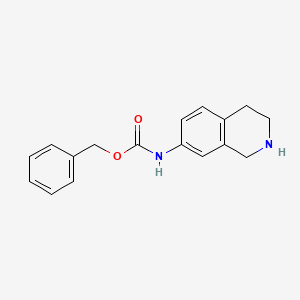
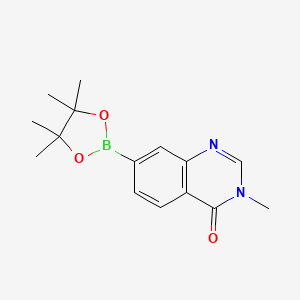
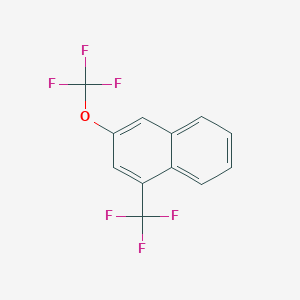
![2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B15063751.png)
